1,2-Difluoro-4-isopropoxy-3-methoxybenzene
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Overview
Description
1,2-Difluoro-4-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of two fluorine atoms, an isopropoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Difluoro-4-isopropoxy-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with fluorine, isopropoxy, and methoxy groups.
Isopropoxylation and Methoxylation: The isopropoxy and methoxy groups are introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively, in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Difluoro-4-isopropoxy-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups (isopropoxy and methoxy) on the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the carbonyl group back to the methoxy group using reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: The compound can undergo coupling reactions with various aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include bases (e.g., NaH, K2CO3), oxidizing agents (e.g., KMnO4, CrO3), and reducing agents (e.g., NaBH4) .
Scientific Research Applications
1,2-Difluoro-4-isopropoxy-3-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-isopropoxy-3-methoxybenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1,2-Difluoro-4-isopropoxy-3-methoxybenzene can be compared with similar compounds such as:
1,2-Difluoro-4-methoxybenzene: Lacks the isopropoxy group, which may affect its reactivity and applications.
1,2-Difluoro-4-isopropoxybenzene:
1,2-Difluoro-3-methoxybenzene: Lacks the isopropoxy group, which may alter its biological activity and industrial applications.
The uniqueness of this compound lies in the combination of fluorine, isopropoxy, and methoxy groups, which confer distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,2-difluoro-3-methoxy-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-8-5-4-7(11)9(12)10(8)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYYZPWMZZGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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